N-(4-methoxyphenyl)-4-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide
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Overview
Description
N-(4-methoxyphenyl)-4-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide: is a complex organic compound that features a unique combination of functional groups, including a thieno[3,2-d]pyrimidine core, a pyrazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the pyrazole moiety and the methoxyphenyl group. Key steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrazole Moiety: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a pyrazole derivative, often facilitated by coupling reagents such as EDCI or DCC.
Introduction of the Methoxyphenyl Group: This is typically done through nucleophilic substitution reactions, where the methoxyphenyl group is introduced using appropriate halide derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-4-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide: shares similarities with other thieno[3,2-d]pyrimidine derivatives and pyrazole-containing compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable molecule for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds.
Properties
Molecular Formula |
C23H24N6O5S |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide |
InChI |
InChI=1S/C23H24N6O5S/c1-14-12-18(27-26-14)25-20(31)13-29-17-9-11-35-21(17)22(32)28(23(29)33)10-3-4-19(30)24-15-5-7-16(34-2)8-6-15/h5-9,11-12H,3-4,10,13H2,1-2H3,(H,24,30)(H2,25,26,27,31) |
InChI Key |
WNPJNKONCLFPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCC(=O)NC4=CC=C(C=C4)OC)SC=C3 |
Origin of Product |
United States |
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